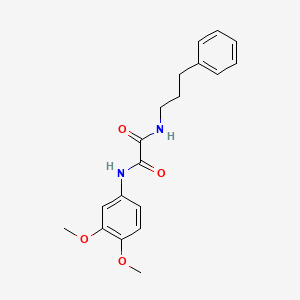

N'-(3,4-dimethoxyphenyl)-N-(3-phenylpropyl)oxamide

Description

N’-(3,4-dimethoxyphenyl)-N-(3-phenylpropyl)oxamide is an organic compound characterized by the presence of both an oxamide group and aromatic rings

Properties

IUPAC Name |

N'-(3,4-dimethoxyphenyl)-N-(3-phenylpropyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4/c1-24-16-11-10-15(13-17(16)25-2)21-19(23)18(22)20-12-6-9-14-7-4-3-5-8-14/h3-5,7-8,10-11,13H,6,9,12H2,1-2H3,(H,20,22)(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMRKNIBSGJNDKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C(=O)NCCCC2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3,4-dimethoxyphenyl)-N-(3-phenylpropyl)oxamide typically involves the reaction of 3,4-dimethoxyaniline with 3-phenylpropylamine in the presence of an oxalyl chloride. The reaction conditions often include:

Solvent: Dichloromethane or chloroform

Temperature: Room temperature to 0°C

Catalyst: Triethylamine or pyridine

The reaction proceeds through the formation of an intermediate isocyanate, which then reacts with the amine to form the final oxamide product.

Industrial Production Methods

Industrial production of N’-(3,4-dimethoxyphenyl)-N-(3-phenylpropyl)oxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-(3,4-dimethoxyphenyl)-N-(3-phenylpropyl)oxamide can undergo various chemical reactions, including:

Oxidation: The aromatic rings can be oxidized to form quinones.

Reduction: The oxamide group can be reduced to form corresponding amines.

Substitution: Electrophilic aromatic substitution can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

Oxidation: Quinones and carboxylic acids.

Reduction: Amines and alcohols.

Substitution: Halogenated aromatic compounds.

Scientific Research Applications

N’-(3,4-dimethoxyphenyl)-N-(3-phenylpropyl)oxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-(3,4-dimethoxyphenyl)-N-(3-phenylpropyl)oxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include:

Enzyme inhibition: Binding to the active site of enzymes.

Signal transduction: Modulating signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

- N’-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)oxamide

- N’-(3,4-dimethoxyphenyl)-N-(4-phenylbutyl)oxamide

Uniqueness

N’-(3,4-dimethoxyphenyl)-N-(3-phenylpropyl)oxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its longer alkyl chain compared to similar compounds may influence its solubility, reactivity, and interaction with biological targets.

Biological Activity

N'-(3,4-dimethoxyphenyl)-N-(3-phenylpropyl)oxamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound can be characterized by its chemical formula . It features a dimethoxy-substituted phenyl group and a phenylpropyl moiety, which may contribute to its biological activity.

Pharmacological Activities

-

Anticancer Activity :

- Studies have shown that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For example, derivatives of oxamide have been tested for their ability to inhibit cell proliferation in human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .

- Antimicrobial Properties :

- Cholesterol Regulation :

The mechanisms underlying the biological activities of this compound are likely multifaceted:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, such as ACAT, leading to reduced cholesterol levels.

- Induction of Apoptosis : In cancer cells, compounds with similar structures have been shown to induce apoptosis through mitochondrial pathways, leading to cell death .

- Antioxidant Activity : Some oxamide derivatives exhibit antioxidant properties, which can protect cells from oxidative stress and inflammation .

Case Studies

- In Vitro Studies on Cancer Cell Lines :

- Antimicrobial Efficacy Testing :

Data Summary Table

Q & A

Basic Questions

Q. What are the established synthetic routes for N'-(3,4-dimethoxyphenyl)-N-(3-phenylpropyl)oxamide, and what reaction conditions optimize yield?

- Methodological Answer : The compound can be synthesized via a two-step reaction involving oxalyl chloride and amine derivatives. For example, 3,4-dimethoxyphenylamine and 3-phenylpropylamine are reacted with oxalyl chloride in dichloromethane (DCM) or tetrahydrofuran (THF) under anhydrous conditions. The reaction typically proceeds at 0–5°C to form an intermediate isocyanate, followed by room-temperature stirring for 12–24 hours to yield the oxamide product. Purification via column chromatography (silica gel, eluent: DCM/methanol 95:5) achieves >70% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

- Methodological Answer :

- FTIR : Look for ν(C=O) stretching vibrations at ~1620–1680 cm⁻¹ (oxamide linkage) and ν(N-H) at ~3300–3400 cm⁻¹ .

- ¹H NMR : Expect resonances for methoxy groups (δ 3.7–3.9 ppm, singlet), aromatic protons (δ 6.7–7.4 ppm, multiplet), and methylene/methyl groups in the 3-phenylpropyl chain (δ 1.6–2.8 ppm) .

- X-ray Crystallography : Monoclinic crystal systems (e.g., P2₁/c) with unit cell parameters a ≈ 21.9 Å, b ≈ 12.2 Å, and hydrogen-bonding networks stabilizing the oxamide core .

Q. What are the solubility properties of this compound in common organic solvents, and how do they influence purification strategies?

- Methodological Answer : The compound is sparingly soluble in polar aprotic solvents (e.g., DMSO, DMF) but dissolves moderately in DCM or chloroform. For recrystallization, a DCM/hexane (1:3) system is effective. Low solubility in water (<0.1 mg/mL) necessitates aqueous workup for byproduct removal during synthesis .

Advanced Questions

Q. How does the oxamide linkage influence the compound's reactivity in nucleophilic substitution or condensation reactions?

- Methodological Answer : The oxamide group acts as a hydrogen-bond acceptor, directing reactivity at the electron-deficient carbonyl carbons. In nucleophilic substitution, the dimethylamino or methoxy groups may activate adjacent positions for attack. For example, the 3-phenylpropyl chain can undergo Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) if functionalized with a leaving group (e.g., bromide). Computational studies (DFT) suggest the oxamide’s electron-withdrawing nature lowers the energy barrier for such reactions .

Q. What computational methods can predict the compound's interaction with biological targets, and what docking studies exist?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) using homology models of GPCRs or ion channels (e.g., NMDA receptors) can predict binding affinities. For example, the dimethoxyphenyl moiety may engage in π-π stacking with aromatic residues (e.g., Tyr-1093 in NMDA), while the oxamide hydrogen-bonds with Asp-731. MD simulations (AMBER/CHARMM) assess stability over 100-ns trajectories, with RMSD <2.0 Å indicating stable binding .

Q. How can researchers resolve discrepancies in pharmacological data between in vitro and in vivo studies for this compound?

- Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., poor bioavailability). To address this:

- Metabolic Stability Assays : Use liver microsomes (human/rat) to identify rapid oxidative degradation (e.g., CYP3A4-mediated demethylation of methoxy groups) .

- Formulation Adjustments : Encapsulate the compound in PEGylated liposomes to enhance plasma half-life.

- Pharmacodynamic Profiling : Compare in vitro IC₅₀ values (e.g., 10 µM for NMDA inhibition) with in vivo efficacy using dose-response curves in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.